

Methods for the N-functionalization of the 1,4-oxazepane ring.

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Compound of Interest

Compound Name: 7-(Oxan-4-yl)-1,4-oxazepane

Cat. No.: B13306873

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Application Note: Advanced Methods for the N-Functionalization of the 1,4-Oxazepane Ring

Part 1: Strategic Overview & Scaffold Analysis

The 1,4-oxazepane ring (homomorpholine) is a privileged yet underutilized seven-membered heterocycle. It serves as a critical bioisostere for the ubiquitous morpholine and piperazine rings, offering distinct physicochemical properties that can rescue a drug discovery campaign.

Conformational Dynamics & Reactivity

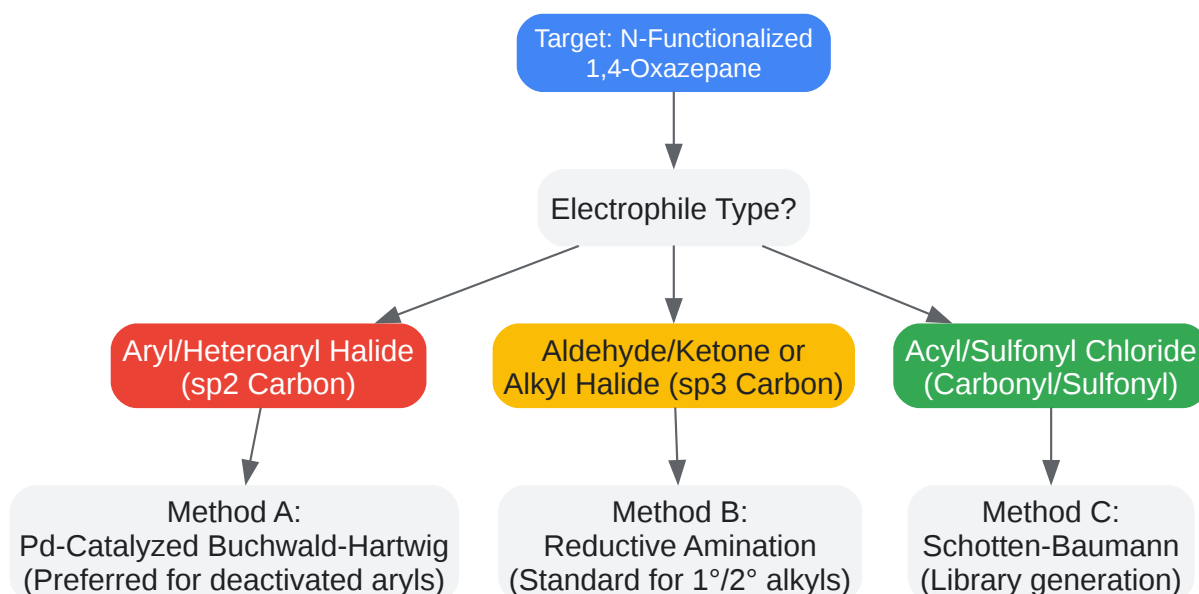
Unlike the rigid chair conformation of morpholine, the 1,4-oxazepane ring exists in a fluxional equilibrium, primarily oscillating between twist-chair and twist-boat conformations.

- **Impact on Reactivity:** The secondary amine nitrogen in 1,4-oxazepane is more sterically shielded than in morpholine due to the puckering of the seven-membered ring. This often necessitates higher reaction temperatures or more active catalyst systems (e.g., Buchwald-Hartwig precatalysts) compared to six-membered analogs.
- **Nucleophilicity:** While the pKa of the conjugate acid (~8.5) is comparable to morpholine, the nucleophilic attack is entropically less favored.

- Lipophilicity: The additional methylene group increases LogP, making 1,4-oxazepane derivatives more lipophilic and often more permeable than their morpholine counterparts.

Decision Matrix for Functionalization

Select the optimal synthetic pathway based on the target electrophile.



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Caption: Figure 1. Synthetic decision tree for selecting the optimal N-functionalization strategy.

Part 2: Detailed Experimental Protocols

Method A: N-Arylation via Buchwald-Hartwig Cross-Coupling

Best for: Introducing aryl or heteroaryl groups, especially when S_NAr fails due to electron-rich electrophiles.

Expert Insight: For 7-membered rings, standard ligands like BINAP often result in low yields due to the ring's steric bulk. We recommend RuPhos or BrettPhos based precatalysts, which

create a spacious binding pocket for the bulky amine.

Protocol:

- Preparation: In a glovebox or under Argon, charge a reaction vial with:
 - Pd Precatalyst: RuPhos Pd G3 (2–5 mol%)
 - Ligand: RuPhos (2–5 mol%) – Optional if using G3/G4 precatalyst, but recommended for difficult substrates.
 - Base: NaOtBu (1.5 equiv) or Cs₂CO₃ (2.0 equiv) for base-sensitive substrates.
 - Substrate: Aryl Halide (1.0 equiv).[\[1\]](#)[\[2\]](#)
 - Nucleophile: 1,4-Oxazepane (1.2 equiv).
- Solvent: Add anhydrous Toluene or 1,4-Dioxane (0.2 M concentration).
- Reaction: Seal the vial and heat to 80–100 °C for 12–18 hours.
- Workup: Cool to RT, dilute with EtOAc, filter through a celite pad, and concentrate.
- Purification: Flash chromatography (typically 0-50% EtOAc/Hexanes).

Optimization Table:

Variable	Standard Condition	Challenging Substrate Condition
Catalyst	RuPhos Pd G3	BrettPhos Pd G3 or P(tBu) ₃ Pd G2
Base	NaOtBu	LHMDS (for base-sensitive groups)
Solvent	Toluene	t-Amyl Alcohol (promotes solubility)

| Temp | 85 °C | 110 °C |

Method B: N-Alkylation via Reductive Amination

Best for: Installing alkyl chains with high chemoselectivity. Avoids over-alkylation seen with alkyl halides.

Expert Insight: 1,4-Oxazepane secondary amines can be sluggish to form iminium ions with hindered ketones. The use of $\text{Ti}(\text{OiPr})_4$ as a Lewis acid additive is highly recommended for ketone substrates to drive equilibrium before reduction.

Protocol:

- Imine Formation:
 - Dissolve Ketone/Aldehyde (1.0 equiv) and 1,4-Oxazepane (1.1 equiv) in anhydrous DCE (Dichloroethane) or THF.
 - Optional: Add $\text{Ti}(\text{OiPr})_4$ (1.5 equiv) if reacting with a ketone. Stir for 2–4 hours at RT.
- Reduction:
 - Add $\text{NaBH}(\text{OAc})_3$ (1.5–2.0 equiv) in one portion.
 - Stir at RT for 4–16 hours.
- Quench:
 - Quench with saturated aqueous NaHCO_3 (or 1M NaOH if $\text{Ti}(\text{OiPr})_4$ was used, to precipitate Titanium salts).
 - Filter through celite if a precipitate forms.
- Extraction: Extract with DCM (3x), dry over Na_2SO_4 , and concentrate.

Method C: N-Sulfonylation & Acylation (Library Synthesis)

Best for: Rapid generation of amide/sulfonamide libraries for SAR studies.

Protocol:

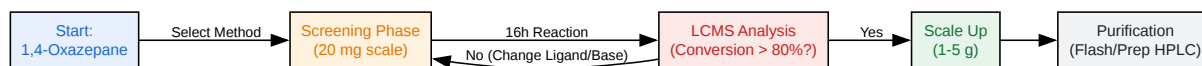
- Setup: Dissolve 1,4-Oxazepane (1.0 equiv) in DCM (0.1 M).
- Base: Add DIPEA (2.0 equiv) or Pyridine (3.0 equiv).
- Addition: Cool to 0 °C. Add Sulfonyl Chloride or Acid Chloride (1.1 equiv) dropwise.
 - Note: The 7-membered ring is less prone to bis-acylation than primary amines, but cooling controls the exotherm.
- Completion: Warm to RT and stir for 2 hours.
- Workup: Wash with 1M HCl (to remove excess base/amine), then saturated NaHCO₃.

Part 3: Troubleshooting & Quality Control

Common Failure Modes

- Low Conversion in Buchwald:
 - Cause: Catalyst deactivation or steric clash.
 - Fix: Switch to BrettPhos Pd G3. Ensure solvent is rigorously degassed (O₂ kills the active Pd(0) species).
- Incomplete Reductive Amination:
 - Cause: Poor iminium formation.
 - Fix: Use the Ti(OiPr)₄ protocol or switch to microwave irradiation (80 °C, 10 min) for the imine formation step.
- Product Instability:
 - Note: 1,4-Oxazepanes are generally stable, but the resulting tertiary amines can be prone to N-oxidation. Store under inert atmosphere.

Reaction Workflow Visualization



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Caption: Figure 2. Recommended workflow for optimizing N-functionalization conditions.

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